

Application Notes and Protocols: Quantifying EZH2 Methylation Levels

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Compound of Interest

Compound Name: HZ2

Cat. No.: B3119701

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It is a histone-lysine N-methyltransferase that primarily catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1][2][3][4] EZH2 plays a critical role in various biological processes, including embryonic development, cell differentiation, and hematopoiesis.[3] Overexpression or mutation of EZH2 has been implicated in the progression of numerous cancers, making it a significant therapeutic target.[1][2][5] EZH2 can also methylate non-histone proteins, such as GATA4, and its activity can be regulated by its own methylation, for instance by PRMT1.[4][6]

Accurate quantification of EZH2's activity and the resulting H3K27me3 levels is crucial for basic research and the development of EZH2 inhibitors. This document provides detailed protocols for several common methods used to quantify EZH2-mediated methylation.

Quantification of Global H3K27me3 Levels by ELISA

Principle:

An Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For H3K27me3, histones are extracted from cells or tissues and bound to the wells of a

microplate. A primary antibody specific to the H3K27me3 mark is added, followed by a secondary antibody conjugated to an enzyme. The addition of a substrate results in a colorimetric change that is proportional to the amount of H3K27me3, which can be measured using a microplate reader.

Experimental Protocol:

A. Histone Extraction:

- Harvest cells by centrifugation. For adherent cells, first treat with trypsin-EDTA.
- Wash the cell pellet with ice-cold PBS.
- Resuspend the pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl₂, 1 mM DTT) and incubate on ice.
- Lyse the cells using a Dounce homogenizer.
- Centrifuge to pellet the nuclei and discard the supernatant.
- Resuspend the nuclear pellet in 0.4 N H₂SO₄ and incubate with rotation overnight at 4°C to extract histones.
- Centrifuge at high speed to pellet debris and collect the supernatant containing histones.
- Precipitate the histones by adding trichloroacetic acid (TCA) to a final concentration of 20-25%.
- Wash the histone pellet twice with ice-cold acetone.
- Air-dry the pellet and resuspend in sterile water.
- Determine the protein concentration using a BCA or Bradford assay.

B. ELISA Procedure:

- Coat a 96-well microplate with the extracted histones (e.g., 100-200 ng/well) in a coating buffer overnight at 4°C.

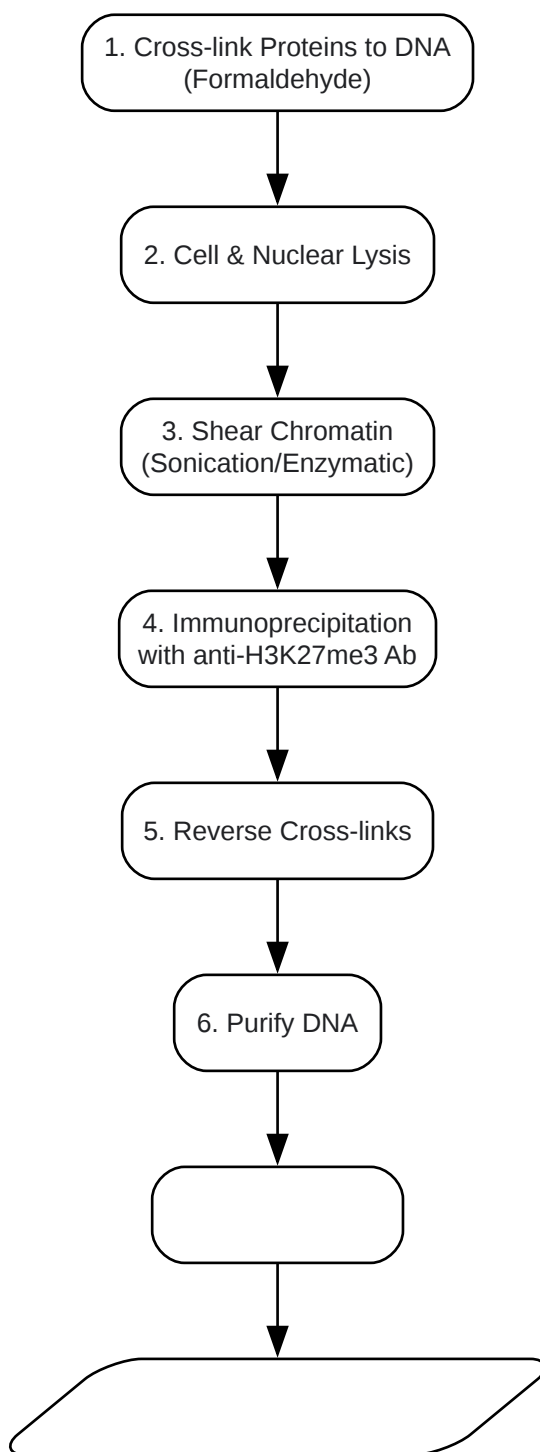
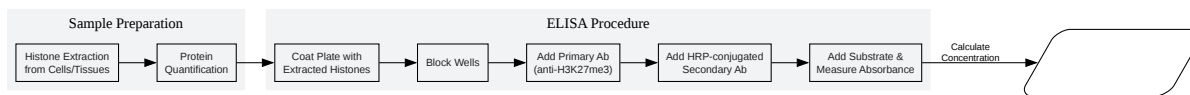
- Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
- Block the wells with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.
- Wash the wells three times with the wash buffer.
- Add the primary antibody against H3K27me3, diluted in blocking buffer, and incubate for 1-2 hours at room temperature.
- Wash the wells three times with the wash buffer.
- Add the HRP-conjugated secondary antibody, diluted in blocking buffer, and incubate for 1 hour at room temperature.
- Wash the wells five times with the wash buffer.
- Add the TMB substrate and incubate in the dark until a blue color develops.
- Stop the reaction by adding a stop solution (e.g., 2 N H₂SO₄).
- Read the absorbance at 450 nm using a microplate reader.
- Quantify the H3K27me3 levels by comparing the sample absorbance to a standard curve generated with a known amount of H3K27me3 peptide.

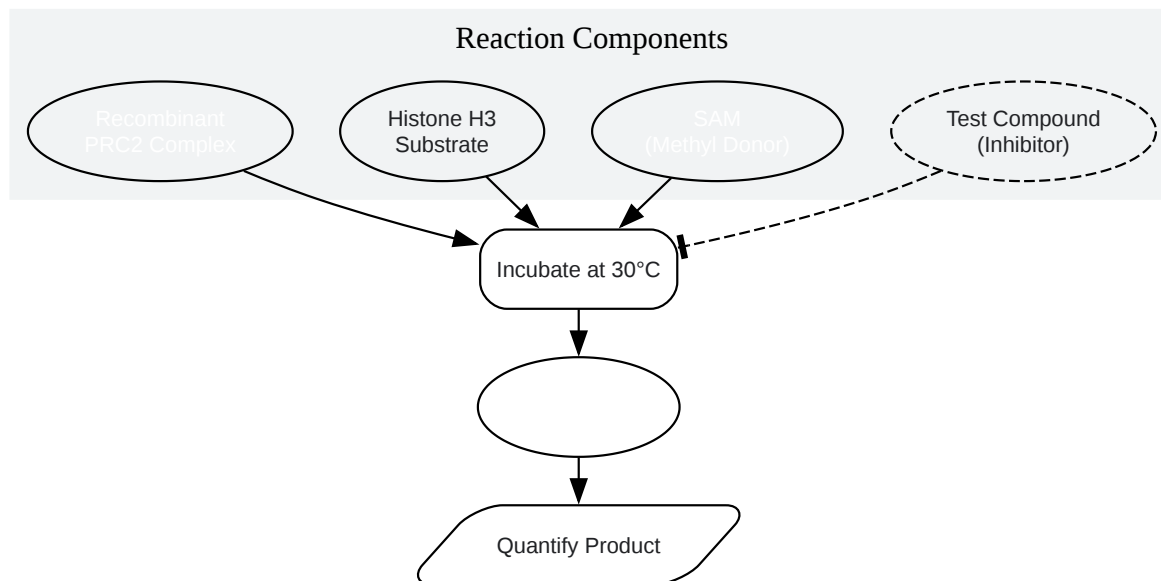
Data Presentation:

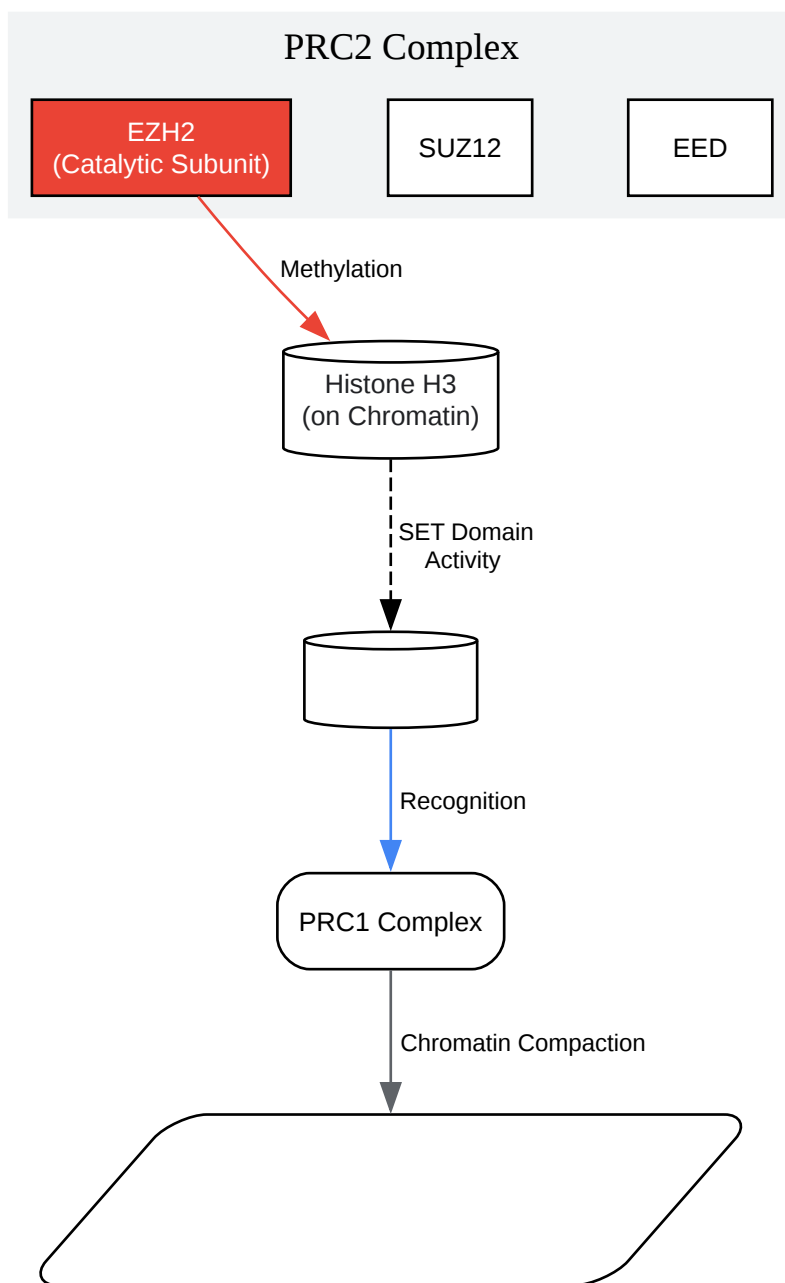
Sample Group	Treatment	H3K27me3 Level (ng/mg protein)	Standard Deviation
Control	Vehicle	150.5	± 12.3
Treated	EZH2 Inhibitor (e.g., CPI-1205)	45.2	± 5.8
Positive Control	High EZH2 expressing cell line	250.1	± 20.5
Negative Control	EZH2 Knockout cell line	10.8	± 2.1

Note: Data are hypothetical and for illustrative purposes.

Workflow Diagram:







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